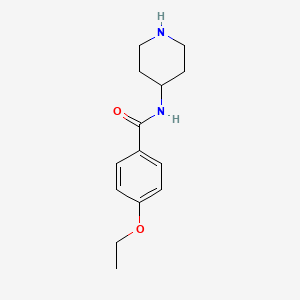
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic properties. BPC-157 is derived from a naturally occurring peptide found in the gastric juice of humans. The synthetic version of BPC-157 has been shown to have a range of beneficial effects on the body, including promoting tissue repair and reducing inflammation.
Wirkmechanismus
The exact mechanism of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines that are involved in tissue repair and inflammation. It has also been shown to have antioxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects on the body, including:
1. Promoting the production of growth factors and cytokines involved in tissue repair and inflammation.
2. Reducing inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
3. Promoting the healing of damaged tissues, including tendons, ligaments, and muscles.
4. Stimulating angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is its potential to promote tissue repair and reduce inflammation. This makes it a useful tool for studying conditions associated with tissue damage and inflammation. However, one limitation of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is that it can be expensive to synthesize and purify, which may limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide. Some of the areas that could be explored include:
1. Further studies on the mechanisms of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, to better understand how it promotes tissue repair and reduces inflammation.
2. Clinical trials to evaluate the safety and efficacy of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in humans, for a range of conditions.
3. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in combination with other therapeutic agents, to enhance its effects.
4. Investigations into the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
5. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Synthesemethoden
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step using protected amino acids that are attached to a solid support. The amino acids are then deprotected and coupled together to form the peptide chain. Once the peptide is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic applications in a range of conditions. Some of the areas where 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has shown promise include:
1. Tissue Repair: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to promote the healing of damaged tissues, including tendons, ligaments, and muscles. It has been studied in animal models of tendon and ligament injuries, and has been found to accelerate the healing process.
2. Inflammation: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This makes it a potential therapeutic agent for conditions associated with chronic inflammation, such as inflammatory bowel disease.
3. Gastrointestinal Disorders: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied for its potential to treat a range of gastrointestinal disorders, including ulcers, inflammatory bowel disease, and leaky gut syndrome. It has been shown to promote the healing of damaged tissues in the gut and reduce inflammation.
Eigenschaften
IUPAC Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h14-16,18H,2-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSBMJAHVRQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

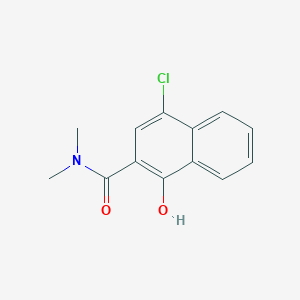
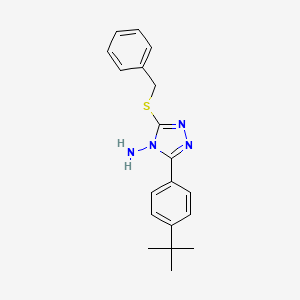
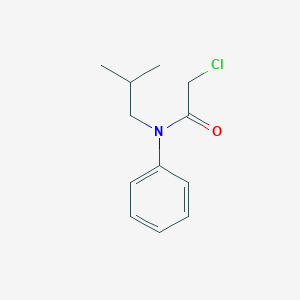
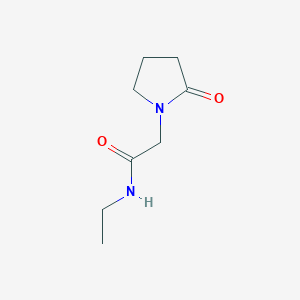
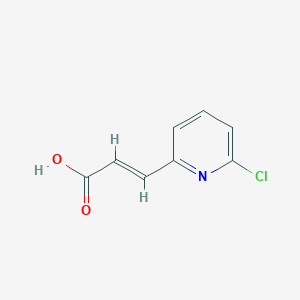

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
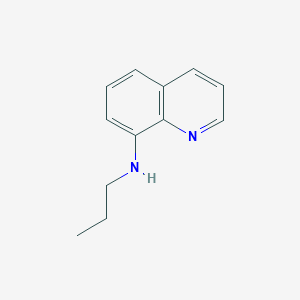
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

